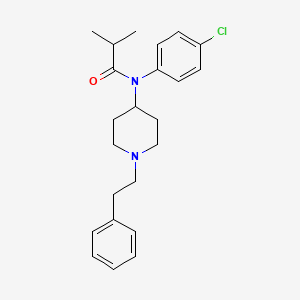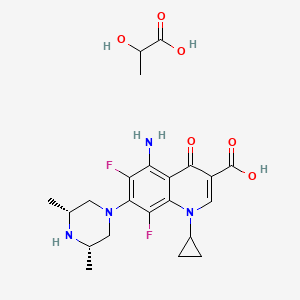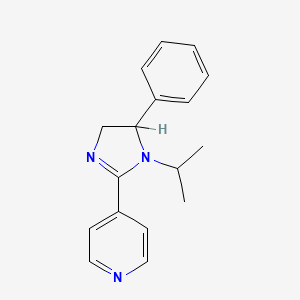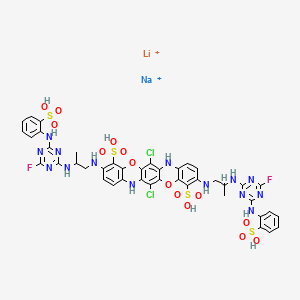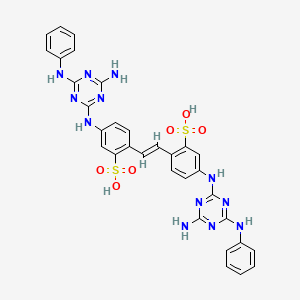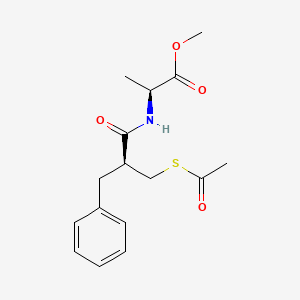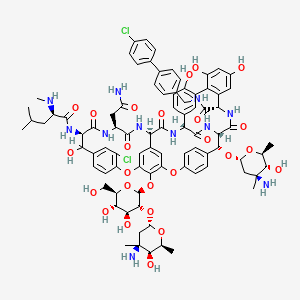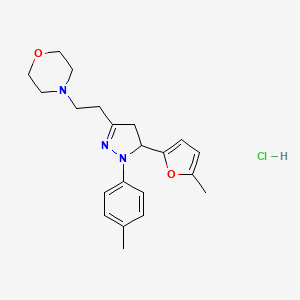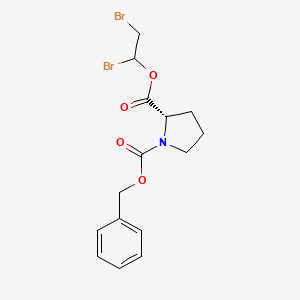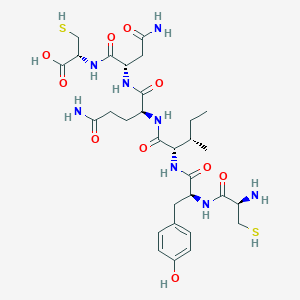
Tocinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tocinamide is a compound that has garnered interest due to its structural and functional properties. It is closely related to oxytocin, a hormone known for its role in social bonding and reproduction. This compound itself is a derivative of oxytocin, specifically the ring moiety of the hormone, and has been studied for its conformational properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tocinamide typically involves the coupling of a carboxylic acid with an amine to form an amide bond. One common method is the activation of a carboxylic acid to form an acid chloride, which then reacts with an amine to produce the amide . This reaction can be facilitated by various reagents such as carbodiimides or uronium salts.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, temperature control, and purification steps are optimized to produce this compound efficiently and with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Tocinamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the conformational properties of cyclic peptides.
Biology: Tocinamide’s structural similarity to oxytocin makes it a useful tool for studying hormone-receptor interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its structural properties and biological activity.
Industry: this compound can be used in the synthesis of other complex molecules, serving as an intermediate in pharmaceutical production.
Mecanismo De Acción
The mechanism of action of tocinamide involves its interaction with specific molecular targets, such as receptors or enzymes. Its structural similarity to oxytocin suggests that it may bind to oxytocin receptors, influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but studies have shown that this compound can affect cellular signaling and hormone activity .
Comparación Con Compuestos Similares
Deaminotocinamide: A derivative of oxytocin with similar conformational properties.
Oxytocin: The parent hormone with well-known biological activities.
Vasopressin: Another peptide hormone with structural similarities to oxytocin.
Uniqueness of this compound: this compound is unique due to its specific conformational properties and its potential to serve as a model compound for studying cyclic peptides. Its ability to undergo various chemical reactions and its applications in scientific research further highlight its distinctiveness.
Propiedades
Número CAS |
13018-33-2 |
|---|---|
Fórmula molecular |
C30H46N8O10S2 |
Peso molecular |
742.9 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C30H46N8O10S2/c1-3-14(2)24(38-28(45)19(35-25(42)17(31)12-49)10-15-4-6-16(39)7-5-15)29(46)34-18(8-9-22(32)40)26(43)36-20(11-23(33)41)27(44)37-21(13-50)30(47)48/h4-7,14,17-21,24,39,49-50H,3,8-13,31H2,1-2H3,(H2,32,40)(H2,33,41)(H,34,46)(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,47,48)/t14-,17-,18-,19-,20-,21-,24-/m0/s1 |
Clave InChI |
KBCDNFAVIYSGPR-WYGHCFQGSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


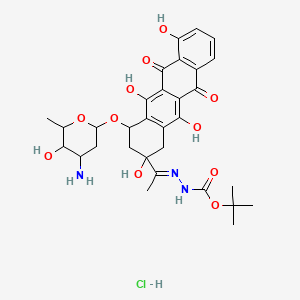
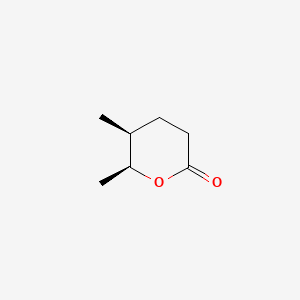
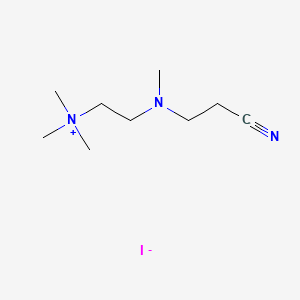

![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
